molecular formula C11H22N2O B13348229 3-Methyl-[1,4'-bipiperidin]-4-ol

3-Methyl-[1,4'-bipiperidin]-4-ol

Cat. No.: B13348229
M. Wt: 198.31 g/mol
InChI Key: ONLOSJOHQLXWQP-UHFFFAOYSA-N
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Description

3-Methyl-[1,4’-bipiperidin]-4-ol is an organic compound that belongs to the class of piperidines Piperidines are heterocyclic amines with a six-membered ring containing one nitrogen atom This compound is characterized by the presence of a methyl group at the 3-position and a hydroxyl group at the 4-position on the bipiperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-[1,4’-bipiperidin]-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpiperidine with a suitable oxidizing agent to introduce the hydroxyl group at the 4-position. The reaction conditions typically include the use of solvents such as toluene or acetonitrile and catalysts like palladium(II) acetate .

Industrial Production Methods

Industrial production of 3-Methyl-[1,4’-bipiperidin]-4-ol often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-[1,4’-bipiperidin]-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.

    Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-methyl-4-piperidone, while reduction can produce 3-methylpiperidine .

Scientific Research Applications

3-Methyl-[1,4’-bipiperidin]-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-[1,4’-bipiperidin]-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-[1,4’-bipiperidin]-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a methyl and a hydroxyl group on the bipiperidine ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

3-methyl-1-piperidin-4-ylpiperidin-4-ol

InChI

InChI=1S/C11H22N2O/c1-9-8-13(7-4-11(9)14)10-2-5-12-6-3-10/h9-12,14H,2-8H2,1H3

InChI Key

ONLOSJOHQLXWQP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1O)C2CCNCC2

Origin of Product

United States

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